molecular formula C17H24N2O3S B5685415 1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE

1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE

Cat. No.: B5685415
M. Wt: 336.5 g/mol
InChI Key: PWKFDTAUSOAQTM-UHFFFAOYSA-N
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Description

1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE is a complex organic compound that features a unique combination of functional groups, including an azepane ring and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the azepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with the Phenyl Ring: The final step involves coupling the azepane-sulfonamide intermediate with a phenyl derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-AZEPANYL[4-(1,1-DIOXIDO-1,2-THIAZINAN-2-YL)PHENYL]METHANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

azepan-1-yl-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-11-3-1-2-4-12-18)15-7-9-16(10-8-15)19-13-5-6-14-23(19,21)22/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKFDTAUSOAQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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